MCOPPB trihydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du trihydrochlorure de MCOPPB implique plusieurs étapes, en commençant par la préparation du noyau benzimidazole, suivie de l'introduction des groupes pipéridinyl et méthylcyclooctyle. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour assurer un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Le trihydrochlorure de MCOPPB subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent impliquer l'utilisation d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Les réactions de substitution peuvent se produire en milieu acide ou basique, selon la nature des substituants impliqués.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les acides, les bases et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de recherche scientifique

Le trihydrochlorure de MCOPPB a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans les études impliquant les récepteurs de la nociceptine.

Biologie : Le composé est utilisé dans la recherche sur les voies de signalisation des récepteurs de la nociceptine et leurs effets physiologiques.

Médecine : Le trihydrochlorure de MCOPPB est étudié pour ses effets thérapeutiques potentiels, en particulier comme agent anxiolytique.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de la nociceptine

Mécanisme d'action

Le trihydrochlorure de MCOPPB exerce ses effets en se liant et en activant le récepteur de la nociceptine. Cette activation conduit à la modulation de diverses voies de signalisation, y compris celles impliquées dans la perception de la douleur, l'anxiété et les réponses au stress. Les cibles moléculaires du trihydrochlorure de MCOPPB comprennent le récepteur de la nociceptine et les protéines de signalisation associées .

Applications De Recherche Scientifique

Anxiolytic Properties

Mechanism of Action

MCOPPB functions primarily as a NOP receptor agonist, exhibiting a high affinity for the human NOP receptor (pKi = 10.07) and demonstrating selectivity over other opioid receptors. This selective binding profile suggests its potential as a therapeutic agent for anxiety disorders without the adverse effects commonly associated with traditional anxiolytics like benzodiazepines .

Research Findings

Animal studies have shown that MCOPPB produces significant anxiolytic effects without impairing memory or motor functions. In a controlled study, doses of 10 mg/kg administered orally resulted in reduced anxiety-like behavior in mice, comparable to diazepam but with a unique response curve indicating different pharmacodynamics .

Senolytic Effects

Overview

Recent research has identified MCOPPB as a promising senolytic agent capable of selectively eliminating senescent cells, which accumulate with age and contribute to various age-related pathologies .

Case Studies

In vitro studies using human fibroblasts demonstrated that MCOPPB effectively reduced the burden of senescent cells. Further testing in murine models indicated that treatment led to improvements in locomotion and lipid storage, suggesting broader metabolic benefits beyond anxiety relief .

Neurobiological Applications

Potential for Neuroprotection

Given its mechanism of action at the NOP receptor, MCOPPB may also play a role in neuroprotection. The activation of transcriptional networks involved in immune responses indicates that MCOPPB could mitigate neuroinflammation and support neuronal health under stress conditions .

Research Directions

Future studies are warranted to explore the implications of MCOPPB in neurodegenerative diseases and its potential to enhance cognitive function while providing anxiolytic effects.

Pharmacological Research

Binding Affinity Studies

Quantitative analyses have demonstrated that MCOPPB exhibits biased signaling at the NOP receptor, which may lead to innovative analgesic properties distinct from traditional opioid mechanisms. This aspect is crucial for developing new pain management therapies that minimize side effects associated with conventional opioids .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anxiolytic Effects | Reduces anxiety without cognitive impairment | Effective in animal models; selective NOP receptor agonist |

| Senolytic Properties | Eliminates senescent cells | Reduces senescence burden; improves metabolic health |

| Neuroprotection | Potential to mitigate neuroinflammation | Activates immune response pathways |

| Pharmacological Research | Biased signaling for analgesic applications | Innovative pain management strategies |

Mécanisme D'action

MCOPPB trihydrochloride exerts its effects by binding to and activating the nociceptin receptor. This activation leads to the modulation of various signaling pathways, including those involved in pain perception, anxiety, and stress responses. The molecular targets of this compound include the nociceptin receptor and associated signaling proteins .

Comparaison Avec Des Composés Similaires

Le trihydrochlorure de MCOPPB est unique en raison de sa forte affinité et de sa sélectivité pour le récepteur de la nociceptine. Des composés similaires comprennent :

Chlorhydrate de Ro 65-6570 : Un autre agoniste du récepteur de la nociceptine présentant des propriétés similaires.

Dihydrochlorure de CP-100263 : Un composé présentant une affinité modérée pour le récepteur de la nociceptine.

Trihydrochlorure de PF-06456384 : Un agoniste du récepteur de la nociceptine avec des propriétés pharmacologiques distinctes .

Le trihydrochlorure de MCOPPB se démarque par ses effets anxiolytiques puissants et son impact minime sur la mémoire et la locomotion .

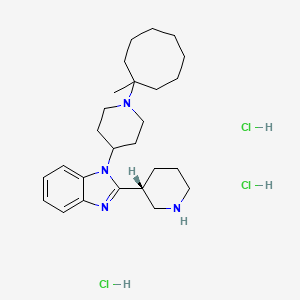

Activité Biologique

MCOPPB trihydrochloride, chemically known as 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a potent non-peptide agonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This compound has garnered attention for its diverse biological activities, particularly in the context of anxiety disorders and senolytic effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

MCOPPB exhibits high affinity for the NOP receptor, with a pKi value of approximately 10.07, indicating significant selectivity over other opioid receptors such as mu, kappa, and delta receptors . The compound's mechanism involves the activation of transcriptional networks that modulate immune responses and stress reactions through Toll-like receptors (TLRs) .

Anxiolytic Effects

In animal models, MCOPPB has demonstrated anxiolytic properties. In a study involving mice, administration of MCOPPB (10 mg/kg, orally) produced anxiolytic-like effects comparable to diazepam but exhibited a bell-shaped dose-response curve . Notably, repeated administration over five days did not diminish its anxiolytic efficacy . This suggests potential for chronic use in anxiety management without significant tolerance development.

Senolytic Activity

Recent research has identified MCOPPB as a promising senolytic agent, capable of reducing the burden of senescent cells in peripheral tissues. In experiments with C. elegans and mice, MCOPPB effectively eliminated senescent cells and improved locomotion and lipid storage . This senolytic effect may be attributed to its ability to target specific cellular pathways involved in aging and cellular stress responses.

Comparative Biological Activity

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Study on Anxiolytic Properties : A pharmacological characterization study indicated that MCOPPB effectively reduced anxiety-like behavior in mice without affecting memory or locomotion . The compound's safety profile was also noted as favorable compared to traditional anxiolytics.

- Senolytic Studies : Research involving both C. elegans and murine models demonstrated that MCOPPB could selectively eliminate senescent cells, suggesting its potential in age-related therapies . The study highlighted that while it reduced senescence in peripheral tissues, effects were not observed in the central nervous system.

- Viral Inhibition Potential : Although not its primary focus, some studies have explored MCOPPB's role in inhibiting viral entry into cells. It was part of a chemical library screening aimed at identifying compounds that could inhibit Lassa virus entry into Vero cells . However, further investigations focused more on CP100356 than on MCOPPB.

Propriétés

IUPAC Name |

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H/t21-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIPEVOPCGEULQ-RFCADEKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108147-88-1 | |

| Record name | Mcoppb trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108147881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCOPPB TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIO8DBP4K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.